Cas no 868611-68-1 (Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate)

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester compound with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a reactive β-keto ester moiety, which facilitates further functionalization through condensation, alkylation, or cyclization reactions. The difluorophenyl group enhances electronic and steric properties, making it valuable for designing bioactive molecules. The ethyl ester group improves solubility in organic solvents, aiding in purification and handling. This compound is particularly useful in the synthesis of heterocycles and fluorinated analogs of pharmacologically active compounds. Its stability under standard conditions ensures reliable performance in synthetic workflows.
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate structure
868611-68-1 structure
Product Name:Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
CAS No:868611-68-1
MF:C11H10F2O3
MW:228.192110538483
CID:1039409
PubChem ID:13550000
Update Time:2025-11-01

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
    • 868611-68-1
    • A1-12162
    • Ethyl3-(2,3-difluorophenyl)-3-oxopropanoate
    • SCHEMBL2465379
    • DTXSID70543550
    • G73774
    • DB-342937
    • Inchi: 1S/C11H10F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3
    • InChI Key: RPAWJNHLGNOQMI-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1C(CC(=O)OCC)=O)F

Computed Properties

  • Exact Mass: 228.05980050g/mol
  • Monoisotopic Mass: 228.05980050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.4Ų

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate Pricemore >>

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Additional information on Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate

Comprehensive Overview of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate (CAS No. 868611-68-1)

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate (CAS No. 868611-68-1) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative, featuring a 2,3-difluorophenyl moiety, has garnered significant attention due to its versatile applications in synthetic chemistry and drug development. With the increasing demand for fluorinated compounds in modern therapeutics, this molecule stands out as a key intermediate in the synthesis of bioactive molecules targeting various diseases.

The compound's unique structure, combining a β-ketoester functionality with a difluorinated aromatic ring, makes it particularly valuable for constructing complex molecular architectures. Researchers have explored its use in Michael addition reactions, cyclocondensations, and as a precursor for heterocyclic systems. Recent studies highlight its potential in developing kinase inhibitors and anti-inflammatory agents, aligning with current trends in personalized medicine and targeted drug delivery systems.

From a synthetic perspective, Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate offers several advantages. The electron-withdrawing fluorine atoms enhance the reactivity of the carbonyl groups, facilitating nucleophilic attacks at the β-position. This property has been exploited in the synthesis of fluorinated pyrazoles and isoxazoles, classes of compounds increasingly important in medicinal chemistry due to their improved metabolic stability and membrane permeability.

Environmental considerations surrounding fluorinated compounds have prompted investigations into greener synthesis routes for CAS 868611-68-1. Recent advancements employ catalytic fluorination methods and solvent-free conditions to reduce the ecological footprint of production. These developments respond to growing industry demands for sustainable chemistry practices while maintaining high yields and purity standards required for pharmaceutical applications.

The analytical characterization of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR), mass spectrometry, and HPLC purity analysis. These methods confirm the compound's structural integrity and ensure batch-to-batch consistency, critical factors for research reproducibility. The fluorine atoms produce distinctive splitting patterns in NMR spectra, serving as valuable diagnostic markers for reaction monitoring.

In material science applications, derivatives of 868611-68-1 have shown promise in developing liquid crystal materials and organic semiconductors. The difluorophenyl unit contributes to molecular anisotropy and dipole moment adjustments, properties essential for optoelectronic device performance. This intersection with electronics research addresses contemporary interests in flexible displays and energy-efficient lighting technologies.

Storage and handling protocols for Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate emphasize protection from moisture and oxidation. Recommended storage under inert atmosphere at controlled temperatures preserves the compound's stability, while standard laboratory safety measures apply during manipulation. These precautions align with quality management systems increasingly adopted by research institutions and pharmaceutical manufacturers.

The commercial availability of CAS 868611-68-1 through specialty chemical suppliers has expanded in recent years, reflecting growing market demand. Pricing structures often correlate with purity grades (typically 95-98%) and batch sizes, with custom synthesis options available for large-scale requirements. This accessibility supports its widespread adoption across academic and industrial research settings.

Future research directions for this compound may explore its utility in bioconjugation chemistry or as a building block for PROTAC molecules (Proteolysis Targeting Chimeras), two rapidly evolving areas in drug discovery. The compound's structural features position it well for these innovative applications that dominate current pharmaceutical development pipelines.

In summary, Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate represents a multifaceted tool for modern chemical research. Its combination of synthetic versatility, pharmaceutical relevance, and materials science potential ensures continued interest across multiple disciplines. As fluorination strategies remain central to contemporary molecular design, compounds like 868611-68-1 will maintain their importance in advancing both fundamental science and applied technologies.

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